利莫那班

描述

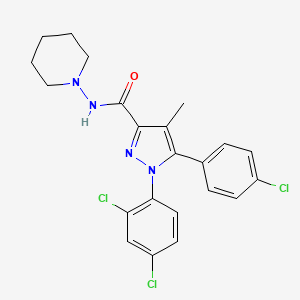

利莫那班是一种合成的化合物,最初被开发为一种抗肥胖的食欲抑制剂。它是一种针对大麻素受体 CB1 的反向激动剂。利莫那班于 2006 年首次在欧洲获批上市,但后来由于严重的 психиатрических побочных эффектов 被撤出市场。 利莫那班从未在美国获批上市 .

科学研究应用

作用机制

利莫那班通过作为针对大麻素受体 CB1 的反向激动剂来发挥作用。该受体是内源性大麻素系统的一部分,内源性大麻素系统在调节食欲、新陈代谢和能量平衡中起着重要作用。通过阻断 CB1 受体,利莫那班可以减少食欲和食物摄入,从而导致体重减轻。 该化合物还可以改善脂质和葡萄糖代谢 .

生化分析

Biochemical Properties

Rimonabant is a specific CB1 cannabinoid receptor antagonist . There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviors . It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders .

Cellular Effects

Rimonabant has been shown to reduce both tumor differentiated cells and colon cancer stem cells proliferation and to control their survival in long term cultures . Interestingly, in ex vivo model of wild type human organoids, retaining both architecture and heterogeneity of original tissue, Rimonabant showed no toxicity against cells from healthy colon epithelium .

Temporal Effects in Laboratory Settings

Most efficacy measures improved during the 4-week placebo run-in period, except that HDL cholesterol decreased as expected in the early phase of a hypocaloric diet . After 1 year of randomized treatment, changes from baseline with 20 mg Rimonabant in the nondiabetic population were as follows: body weight −6.5 kg, waist circumference −6.4 cm, HDL cholesterol +16.4%, triglycerides −6.9%, fasting insulin −0.6 μU/ml, and homeostasis model assessment for insulin resistance (HOMA-IR) −0.2 (all P < 0.001 vs. placebo) .

Dosage Effects in Animal Models

In animal models, Rimonabant has been shown to lead to decreased appetite and food intake . Clinical studies have shown that Rimonabant 20 mg once daily produces significant decreases in weight and waist circumference in obese human subjects and improves the lipid profile and glucose control .

Metabolic Pathways

The endocannabinoid system regulates energy homeostasis through G protein–coupled cannabinoid-1 receptors located in the central nervous system and in various peripheral tissues, including adipose tissue, muscle, the gastrointestinal tract, and the liver . While peripheral cannabinoid-1 receptor activation decreases adiponectin production in adipocytes, central cannabinoid-1 receptor activation in preclinical studies stimulates eating, decreases muscle, and stimulates hepatic and adipose tissue lipogenic pathways in animal models of obesity .

Transport and Distribution

Rimonabant is extensively distributed into peripheral tissues . Consequently, BMI is a major determinant of some of the pharmacokinetic parameters of Rimonabant .

Subcellular Localization

The role of Lgr5 subcellular localization and trafficking is still an open question . Emerging evidence suggested that in the absence of endogenous ligands, Lgr5 is constitutively internalized through a clathrin-dependent mechanism that drives it to the trans-Golgi network .

准备方法

合成路线和反应条件: 利莫那班通过多步合成法制备。关键步骤包括吡唑环的形成和随后的功能化。合成从 2,4-二氯苯肼盐酸盐与乙酰乙酸乙酯缩合形成腙开始。然后将该中间体环化形成吡唑环。

工业生产方法: 利莫那班的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应和高效的纯化方法,以确保最终产品的纯度和质量 .

化学反应分析

反应类型: 利莫那班会发生多种化学反应,包括:

氧化: 利莫那班在特定条件下可以被氧化,导致形成降解产物。

还原: 还原反应可以改变利莫那班中存在的官能团。

常用试剂和条件:

氧化: 过氧化氢 (3.0% v/v) 通常用于氧化反应。

还原: 硼氢化钠通常用于还原反应。

取代: 各种卤化剂可用于取代反应.

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化会导致形成羟基化衍生物,而取代可以将不同的卤素原子引入芳香环 .

相似化合物的比较

利莫那班在其类别中独树一帜,是第一个选择性 CB1 受体拮抗剂。几种其他化合物具有类似的作用机制:

塔拉那班: 另一种 CB1 受体拮抗剂,对食欲和新陈代谢具有类似的作用。

苏里那班: 一种选择性 CB1 受体拮抗剂,被研究用于治疗肥胖症和代谢紊乱。

奥特那班: 一种具有类似药理学特性的 CB1 受体拮抗剂

利莫那班因其早期的开发和广泛的临床研究而脱颖而出,尽管最终因安全问题而被撤出市场。

属性

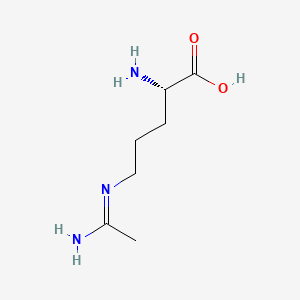

IUPAC Name |

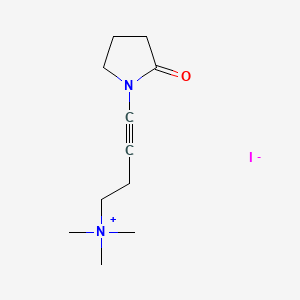

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPYUJPEARBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046453 | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.00e-03 g/L | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders. | |

| Record name | Rimonabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

168273-06-1, 158681-13-1 | |

| Record name | Rimonabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168273-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimonabant [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimonabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168273-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMONABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Rimonabant?

A1: Rimonabant is a selective antagonist of the cannabinoid type 1 receptor (CB1 receptor). [, , , , , , , ]

Q2: How does Rimonabant interact with the CB1 receptor?

A2: Rimonabant acts as an inverse agonist/antagonist at the CB1 receptor. [, ] It binds to the receptor and blocks the actions of endocannabinoids, naturally occurring signaling molecules that activate the CB1 receptor. [, ]

Q3: What are the downstream effects of CB1 receptor blockade by Rimonabant?

A3: Blocking CB1 receptors with Rimonabant leads to several effects:

- Reduced appetite and food intake: This is primarily mediated through actions in the central nervous system, particularly in the hypothalamus. [, , , ]

- Increased energy expenditure: Rimonabant promotes fat oxidation, potentially by directly influencing lipolysis in adipose tissue. [, ]

- Improved lipid profile: Treatment is associated with increased high-density lipoprotein (HDL) cholesterol levels and decreased triglyceride levels. [, , , , , ]

- Improved insulin sensitivity: While the mechanism is not fully understood, Rimonabant appears to improve insulin sensitivity, at least partially independently of weight loss. [, , , ]

- Anti-inflammatory effects: Rimonabant has demonstrated anti-inflammatory properties, possibly through reduced pro-inflammatory cytokine production and macrophage recruitment. []

Q4: What is the molecular formula and weight of Rimonabant?

A4: While these details are not extensively discussed in the provided abstracts, Rimonabant's molecular formula is C22H21ClF3N3O, and its molecular weight is 433.87 g/mol. This information can be found in publicly available chemical databases.

Q5: Is there information on spectroscopic data or material compatibility for Rimonabant in these studies?

A5: The provided research abstracts primarily focus on Rimonabant's biological activity and do not delve into detailed spectroscopic data or material compatibility assessments.

Q6: How does the structure of Rimonabant relate to its activity?

A6: While specific SAR studies are not presented in these abstracts, the research highlights Rimonabant's selectivity for the CB1 receptor. This suggests that modifications to its structure could alter its binding affinity and selectivity, potentially influencing its efficacy and side effect profile.

Q7: What evidence supports the efficacy of Rimonabant in preclinical and clinical settings?

A7: Rimonabant has shown efficacy in both preclinical and clinical studies:

- Animal models: Rimonabant reduced food intake, body weight, and atherosclerosis in rodent models of obesity and dyslipidemia. [, , , ]

- Clinical trials: In several large clinical trials (RIO program), Rimonabant (20 mg/day) consistently demonstrated significant reductions in body weight, waist circumference, and improvements in lipid profiles (HDL cholesterol, triglycerides) in obese and overweight patients. [, , , , , , ]

Q8: What are the major safety concerns associated with Rimonabant use?

A8: A significant concern with Rimonabant is its association with psychiatric side effects:

- Depression and anxiety: Increased incidence of depression and anxiety was observed in clinical trials, leading to its withdrawal from the market. [, , , , , ]

- Other adverse events: Nausea, dizziness, and gastrointestinal disturbances were also commonly reported. [, , , ]

Q9: Are there alternative compounds or strategies being explored for similar therapeutic applications?

A12: While not directly discussed in these studies, the research acknowledges the need for new pharmacological therapies for obesity and metabolic disorders due to limitations of lifestyle interventions. [] Alternative targets and compounds modulating different pathways involved in energy balance, appetite regulation, and lipid metabolism are continually being investigated.

Q10: What is the historical context of Rimonabant's development and use?

A10: Rimonabant was the first in a new class of selective CB1 receptor antagonists developed for treating obesity and related metabolic disorders. It generated substantial interest due to its novel mechanism of action and promising initial clinical trial results.

Q11: What are the implications of Rimonabant's withdrawal from the market for future drug development in this field?

A11: Rimonabant's withdrawal highlights the importance of carefully considering both the efficacy and safety profiles of new drugs, particularly those targeting the central nervous system. Future research should focus on developing compounds with improved safety profiles while retaining therapeutic benefits. This might involve exploring:

- Peripherally restricted CB1 antagonists: These could potentially minimize central nervous system side effects while maintaining beneficial metabolic actions. []

- Combination therapies: Combining agents with complementary mechanisms of action might allow for lower effective doses and potentially reduce side effects. []

- Personalized medicine approaches: Identifying genetic or other biomarkers that predict individual responses to treatment could optimize efficacy and minimize adverse events. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)